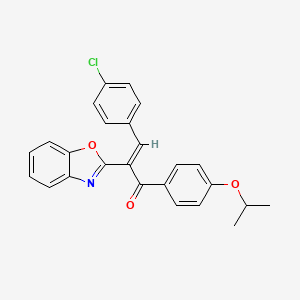

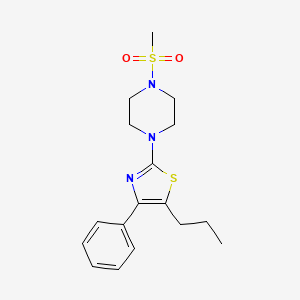

![molecular formula C17H16INOS B5406098 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B5406098.png)

3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide, also known as Mito-SOX, is a fluorescent dye used in scientific research to detect reactive oxygen species (ROS) in living cells. ROS are molecules that are produced naturally in cells during metabolic processes, but can also be generated by external factors such as radiation, pollution, and certain chemicals. Excessive ROS can cause damage to cells and contribute to the development of various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the ability to detect and measure ROS levels is important for understanding their role in disease pathogenesis and developing new therapies.

Mécanisme D'action

3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide works by selectively reacting with superoxide, a type of ROS that is produced in mitochondria. When this compound reacts with superoxide, it becomes oxidized and emits fluorescence, which can be detected using a fluorescence microscope or a flow cytometer. The intensity of the fluorescence is proportional to the amount of superoxide present in the cell, allowing researchers to measure ROS levels in real-time.

Biochemical and Physiological Effects:

This compound does not have any known biochemical or physiological effects on cells. It is a non-toxic dye that is designed to selectively detect superoxide without interfering with other cellular processes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide is its selectivity for superoxide, which allows researchers to specifically measure this type of ROS without interference from other molecules. In addition, this compound is a non-toxic dye that can be used in living cells without causing damage or altering cellular function.

One limitation of this compound is its dependence on mitochondrial function. Since superoxide is primarily produced in mitochondria, this compound may not accurately reflect ROS levels in other cellular compartments. In addition, this compound is not suitable for measuring other types of ROS, such as hydrogen peroxide or nitric oxide.

Orientations Futures

There are several potential future directions for research involving 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide. One area of interest is the development of new compounds that can selectively detect other types of ROS or that can be used in non-mitochondrial compartments. Another area of interest is the use of this compound in clinical research, particularly in the development of new therapies for diseases that involve ROS dysregulation. Finally, there is potential for this compound to be used in combination with other imaging techniques to provide a more complete picture of cellular function and disease pathogenesis.

Méthodes De Synthèse

3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The exact method may vary depending on the laboratory and the desired purity of the final product. One common synthesis method involves the reaction of 2-hydroxybenzaldehyde with ethyl 2-bromoacetate to form a benzaldehyde intermediate, which is then reacted with 2-aminothiophenol to form the benzothiazole ring. The resulting compound is then reacted with iodine to form the final product, this compound.

Applications De Recherche Scientifique

3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide has been widely used in scientific research to study the role of ROS in various cellular processes and disease states. For example, this compound has been used to investigate the effects of ROS on mitochondrial function, cell signaling pathways, and apoptosis. In addition, this compound has been used to study the effects of antioxidants and other compounds on ROS levels and cellular function.

Propriétés

IUPAC Name |

2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NOS.HI/c1-2-18-14-8-4-6-10-16(14)20-17(18)12-11-13-7-3-5-9-15(13)19;/h3-12H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIBLACVOLTTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=CC=C3O.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=CC=C3O.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

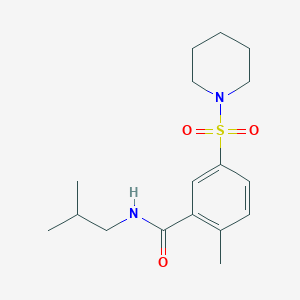

![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5406022.png)

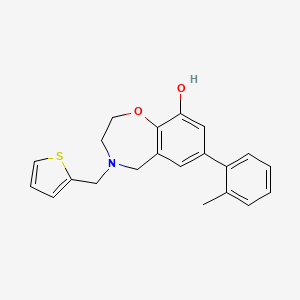

![{[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]methyl}amine dihydrochloride](/img/structure/B5406034.png)

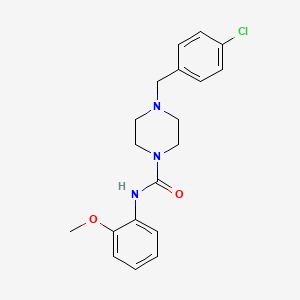

![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5406046.png)

![2-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5406052.png)

![ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5406061.png)

![2-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5406077.png)

![2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5406110.png)

![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5406120.png)